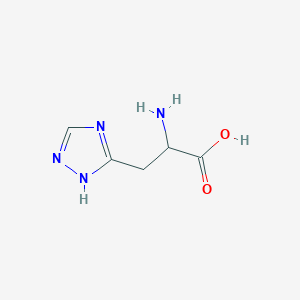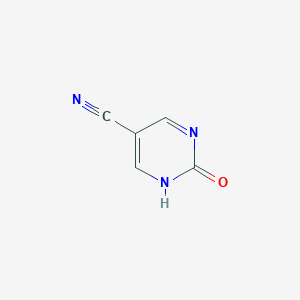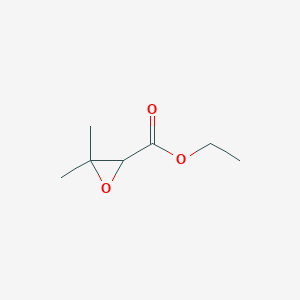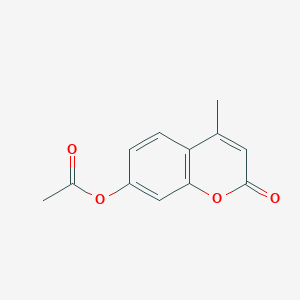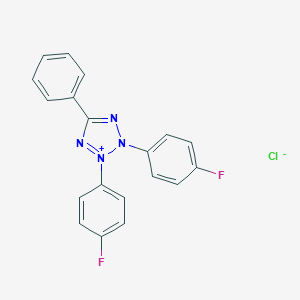
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride is a synthetic organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the structure imparts unique physicochemical properties, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to formazan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of formazan derivatives.
Substitution: Formation of various substituted tetrazolium salts.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in cell viability assays and as a staining agent in histological studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride involves its interaction with cellular components. In biological systems, the compound can be reduced by cellular enzymes to form formazan derivatives, which are often used as indicators of cell viability. The fluorine atoms in the structure enhance its binding affinity to specific molecular targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinones: Known for their antimicrobial and anticancer properties.
α-Aminophosphonates: Structural mimics of α-amino acids with high potency in enzyme inhibition.
Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.
Uniqueness
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride stands out due to its unique combination of fluorine atoms and tetrazolium ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Properties
CAS No. |
135788-09-9 |
|---|---|
Molecular Formula |
C19H15ClF2N4 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2,3-bis(4-fluorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
InChI Key |
JIDJWBULKCFGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Synonyms |
2,3-BIS(4-FLUOROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




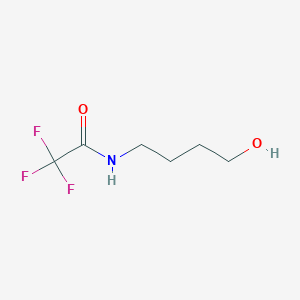
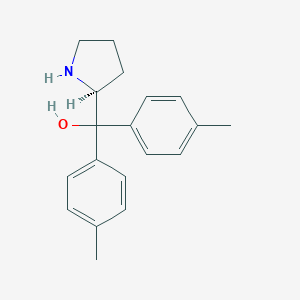
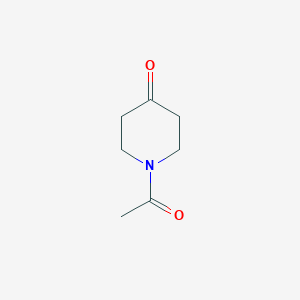

![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)



